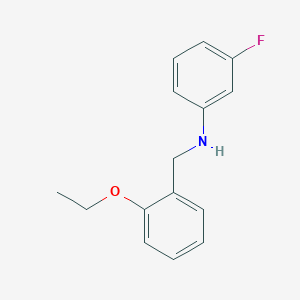
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances. It has been used for various purposes, including as a nasal decongestant and in the treatment of attention deficit hyperactivity disorder (ADHD). However, its potential for abuse and addiction has led to its classification as a Schedule V controlled substance by the United States Drug Enforcement Administration (DEA).
Aplicaciones Científicas De Investigación
Propylhexedrine has been used in scientific research for various purposes, including as a model compound for studying the structure-activity relationships of psychoactive substances. It has also been used as a tool for investigating the mechanisms of action of other psychoactive compounds, such as amphetamines. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine has been used in studies of drug metabolism and toxicology.
Mecanismo De Acción
Propylhexedrine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy, as well as feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Propylhexedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the bronchial tubes and nasal passages, leading to increased airflow and decreased congestion. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine can cause appetite suppression and weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylhexedrine has several advantages for use in lab experiments, including its relatively low cost and availability. It is also a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine. One area of interest is the development of new psychoactive compounds based on the structure of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, with improved pharmacological properties and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine use on the brain and body, particularly with regard to addiction and withdrawal. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine may have potential therapeutic applications for conditions such as ADHD and narcolepsy, and further research in these areas is warranted.
Métodos De Síntesis
Propylhexedrine is synthesized through a multi-step process that involves the reaction of diethylamine with 4-isopropoxybenzaldehyde to form 4-isopropoxyphenyl-2-nitropropene. The nitro compound is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then condensed with propanone to form 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, which is isolated as the hydrochloride salt.
Propiedades
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)12-11-16(18)14-7-9-15(10-8-14)19-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUAMFMWDTGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)

![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)





![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
